Ethyl (S)-(+)-mandelate
Ethyl (S)-(+)-mandelate
Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate.
Brand Name:
Vulcanchem
CAS No.:
13704-09-1
VCID:
VC21005439
InChI:
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
SMILES:
CCOC(=O)C(C1=CC=CC=C1)O
Molecular Formula:
C10H12O3
Molecular Weight:
180.2 g/mol
Ethyl (S)-(+)-mandelate
CAS No.: 13704-09-1
Cat. No.: VC21005439
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate. |
|---|---|
| CAS No. | 13704-09-1 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | ethyl (2S)-2-hydroxy-2-phenylacetate |
| Standard InChI | InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 |
| Standard InChI Key | SAXHIDRUJXPDOD-VIFPVBQESA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C1=CC=CC=C1)O |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)O |
| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)O |
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